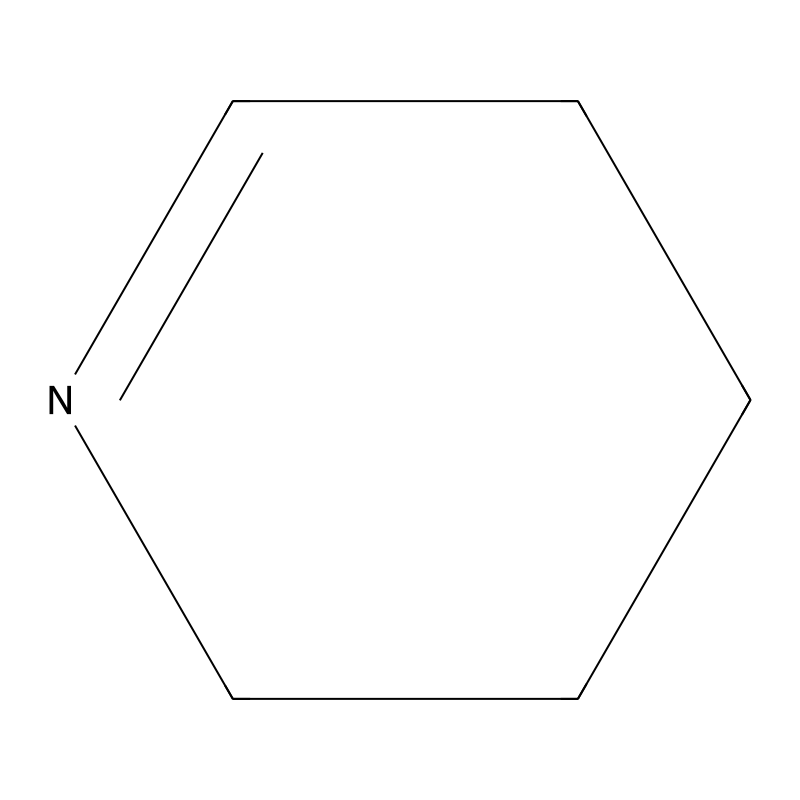

1-Piperideine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Biosynthesis:

- Scientists are interested in understanding the biosynthesis (natural production) of 1-piperideine, particularly in plants. They study enzymes and pathways involved in its formation from other molecules, such as the amino acid lysine. This research can improve our understanding of plant metabolism and potentially lead to the development of new drugs or other products. Source: The Energetic Viability of Δ1-Piperideine Dimerization in Lysine-derived Alkaloid Biosynthesis:

Precursor Molecule:

- 1-Piperideine can act as a precursor molecule for the synthesis of other more complex molecules. Scientists study its reactivity and use it as a building block in the design and synthesis of new compounds with potential applications in various fields, such as medicine and materials science. Source: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications:

Chemical Properties and Interactions:

1-Piperideine is a cyclic amine and a member of the piperidine family, characterized by its six-membered ring structure containing five carbon atoms and one nitrogen atom. Its molecular formula is , and it is a colorless liquid with a faint amine-like odor. This compound is notable for its role as an intermediate in various chemical syntheses and biological processes. It can be derived from 5-aminopentanal through a spontaneous reaction, which has been experimentally verified as part of lysine-derived alkaloid biosynthesis .

1-Piperideine exhibits various biological activities, primarily due to its structural similarity to other biologically active compounds. It has been implicated in the biosynthesis of certain alkaloids that possess pharmacological properties. For instance, studies have shown that derivatives of piperidine, including 1-piperideine, can exhibit anticancer activity by inducing apoptosis in specific cancer cell lines . Furthermore, the piperidine moiety is often incorporated into drugs to enhance their pharmacological profiles .

The synthesis of 1-piperideine can be achieved through several methods:

- Spontaneous Formation: It can be formed from 5-aminopentanal via a spontaneous reaction.

- Hydrogenation: The hydrogenation of pyridine or other nitrogen-containing heterocycles can yield piperidine derivatives, including 1-piperideine .

- Reduction Reactions: Various reduction techniques involving metal catalysts (such as palladium on carbon) have been employed to convert pyridine derivatives into piperidine structures .

1-Piperideine finds applications in several fields:

- Pharmaceuticals: It serves as an important intermediate in the synthesis of various pharmaceuticals and biologically active compounds.

- Organic Chemistry: Used in synthetic organic chemistry for the preparation of complex molecules through reactions such as cycloadditions and enamine formations .

- Agricultural Chemicals: Its derivatives have potential uses in agrochemicals due to their biological activity.

Research into the interactions of 1-piperideine with biological systems has highlighted its potential as a scaffold for drug development. Interaction studies indicate that the presence of the piperidine ring can influence binding affinity and selectivity toward specific targets, enhancing the efficacy of therapeutic agents . For instance, studies involving cancer therapies have shown that modifications to the piperidine structure can lead to improved biological activity against tumor cells .

Several compounds share structural similarities with 1-piperideine, including:

- Piperidine: A saturated six-membered ring with similar properties but lacks the double bond found in 1-piperideine.

- 2-Piperidone: A keto derivative that exhibits different reactivity patterns due to the presence of a carbonyl group.

- N-Methylpiperidine: A methyl-substituted variant that alters the physical and chemical properties compared to 1-piperideine.

| Compound | Structure Type | Unique Features |

|---|---|---|

| 1-Piperideine | Unsaturated amine | Contains a double bond between nitrogen and carbon |

| Piperidine | Saturated amine | More stable due to full saturation |

| 2-Piperidone | Ketone derivative | Exhibits different reactivity due to carbonyl group |

| N-Methylpiperidine | Methyl-substituted | Alters solubility and reactivity compared to parent compound |

The uniqueness of 1-piperideine lies in its unsaturation at the nitrogen position, which contributes to its reactivity and potential applications in organic synthesis and medicinal chemistry.

1-Piperideine, also known as 2,3,4,5-tetrahydropyridine, is a heterocyclic amine with the molecular formula $$ \text{C}5\text{H}9\text{N} $$. The compound derives its name from its structural relationship to pyridine, with the "tetrahydro" prefix indicating the addition of four hydrogen atoms to the aromatic pyridine ring. The "1-piperideine" designation specifies the position of the double bond between carbons 1 and 2 in the six-membered ring structure.

Historically, 1-piperideine was first synthesized through the partial reduction of pyridinium salts, a method that remains foundational for its preparation. Its discovery is tied to early studies on pyridine derivatives, where researchers sought to explore the reactivity and applications of partially saturated heterocycles. The compound’s non-aromatic nature and unique conjugation profile have since made it a focus in both organic synthesis and biochemical research.

Position in Heterocyclic Chemistry

1-Piperideine belongs to the tetrahydropyridine family, a class of six-membered nitrogen-containing heterocycles. Unlike fully saturated piperidine ($$ \text{C}5\text{H}{11}\text{N} $$), 1-piperideine retains a single double bond, imparting distinct electronic and steric properties. This partial unsaturation enables participation in cycloaddition reactions and serves as a precursor for further functionalization in medicinal chemistry.

Key Structural Features:

- Ring Conformation: The molecule adopts a chair-like conformation similar to cyclohexane, with the nitrogen atom occupying an equatorial position for stability.

- Double Bond Reactivity: The conjugated double bond at positions 1–2 facilitates electrophilic additions and hydrogenation reactions, making it a versatile intermediate.

- Tautomerism: Limited by the fixed double bond, 1-piperideine does not exhibit significant tautomerism, unlike some other heterocycles.

Historical Research Significance

1-Piperideine has been pivotal in elucidating biosynthetic pathways, particularly in alkaloid metabolism. Early studies demonstrated its role as a precursor to quinolizidine alkaloids, such as matrine, through enzymatic cyclization. For instance, radiolabeled Δ¹-piperideine was shown to incorporate non-randomly into matrine, refining biogenetic hypotheses.

In synthetic chemistry, 1-piperideine has inspired methods for constructing polyfunctional piperidines. A stereoselective three-component Mannich reaction, mimicking biosynthetic pathways, enables the synthesis of complex alkaloids like isosolenopsin A. These advancements highlight its utility in both natural product synthesis and drug discovery.

Taxonomic Classification in Chemical Databases

1-Piperideine is systematically classified across major chemical databases:

This cross-referencing ensures consistent identification in pharmacological and biochemical studies.

Molecular Formula and Weight

1-Piperideine possesses the molecular formula C₅H₉N with a molecular weight of 83.13 grams per mole [1] [2]. The compound exhibits a monoisotopic mass of 83.073499 atomic mass units, as determined through high-resolution mass spectrometry analysis [2]. The International Union of Pure and Applied Chemistry name for this compound is 2,3,4,5-tetrahydropyridine, reflecting its systematic nomenclature based on the parent pyridine ring system [1].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₅H₉N | [1] [2] |

| Molecular Weight | 83.13 g/mol | [1] [2] |

| Monoisotopic Mass | 83.073499 u | [2] |

| Chemical Abstracts Service Number | 505-18-0 | [2] [4] |

| International Chemical Identifier | InChI=1S/C5H9N/c1-2-4-6-5-3-1/h4H,1-3,5H2 | [1] |

The simplified molecular-input line-entry system representation for 1-piperideine is C1CCN=CC1, which clearly illustrates the cyclic structure with the characteristic carbon-nitrogen double bond [1]. This structural formula distinguishes 1-piperideine from other tetrahydropyridine isomers through the specific positioning of the imine functional group [7].

Chemical Structure and Conformational Analysis

The chemical structure of 1-piperideine consists of a six-membered saturated ring containing five methylene carbon atoms and one nitrogen atom, with a characteristic carbon-nitrogen double bond between positions 1 and 6 [1] [7]. This cyclic imine structure adopts conformations that differ significantly from both the fully saturated piperidine and the aromatic pyridine systems [3].

The ring system exhibits conformational flexibility typical of six-membered heterocycles, with the potential to adopt various chair and boat conformations [28]. Computational studies utilizing density functional theory at the B3LYP/6-311G** level have revealed that the preferred conformation involves a flattened boat arrangement, where specific carbon atoms deviate from the mean plane of the ring [28] [29]. The puckering parameters for related tetrahydropyridine structures demonstrate total puckering amplitudes ranging from 0.681 to 0.698 Angstroms, with characteristic theta and phi angles defining the ring geometry [28].

Torsional angle analysis reveals the conformational preferences of the 1-piperideine ring system [28]. The key torsional angles associated with the six-membered ring typically range from approximately 12 to 55 degrees, indicating significant deviation from planarity [28]. These conformational characteristics contribute to the compound's chemical reactivity and biological activity profiles.

Cyclic Imine Properties

1-Piperideine belongs to the class of cyclic imines, which are characterized by the presence of a carbon-nitrogen double bond within a ring structure [7] [9]. The imine functional group imparts distinctive chemical properties that differentiate this compound from both primary and secondary amines [14]. The nitrogen atom in the imine group exhibits sp² hybridization, resulting in trigonal planar geometry around the nitrogen center [14].

The cyclic imine structure of 1-piperideine demonstrates enhanced stability compared to acyclic imine analogs due to the conformational constraints imposed by the ring system [9]. This cyclic arrangement restricts rotation around the carbon-nitrogen double bond, leading to more defined stereochemical configurations [14]. The imine nitrogen atom serves as both an electron-withdrawing group and a potential coordination site for metal complexes [14].

The reactivity profile of 1-piperideine reflects the electrophilic nature of the imine carbon atom and the nucleophilic character of the nitrogen lone pair electrons [14]. Studies of related cyclic imine systems have demonstrated that these compounds can participate in various chemical transformations, including nucleophilic additions, cycloaddition reactions, and hydrolysis processes [9] [14].

Electron Distribution and Resonance Structures

The electron distribution in 1-piperideine is significantly influenced by the presence of the imine functional group within the cyclic framework [14] [16]. Computational analysis using natural bond orbital calculations reveals that the nitrogen atom in the imine linkage carries a substantial negative charge, typically around -0.444, indicating an accumulation of electron density at this position [16].

The carbon-nitrogen double bond in 1-piperideine exhibits partial ionic character due to the electronegativity difference between carbon and nitrogen atoms [14]. This polarization results in a partial positive charge on the carbon atom and a corresponding partial negative charge on the nitrogen atom [16]. The electron distribution analysis demonstrates that the π-orbital of the carbon-nitrogen double bond shows interaction energies ranging from 8.21 to 10.13 kilocalories per mole with adjacent molecular orbitals [16].

Resonance structures for 1-piperideine can be drawn to illustrate the delocalization of electron density within the molecule [14]. The primary resonance structure features the neutral imine form, while minor contributing structures involve charge separation between the carbon and nitrogen atoms of the double bond [14]. The contribution of these resonance forms influences the overall reactivity pattern and chemical behavior of the compound.

Comparative Structure Analysis with Related Heterocycles

1-Piperideine occupies an intermediate position between the fully saturated piperidine and the aromatic pyridine in terms of structural and electronic properties [3] [21] [23]. Comparative analysis reveals significant differences in basicity, with piperidine exhibiting a pKb value of 2.8, while pyridine shows a pKb of 8.8 [21] [23]. The basicity of 1-piperideine falls between these extremes due to the sp² hybridization of the imine nitrogen atom [21].

The structural comparison extends to bond lengths and angles within the ring systems [13]. Computational studies using semi-empirical methods have demonstrated that carbon-nitrogen bond lengths in heterocyclic systems vary depending on the hybridization state and electronic environment [13]. The carbon-nitrogen single bonds in piperidine typically measure 1.47 Angstroms, while the carbon-nitrogen double bond in 1-piperideine shows different geometric parameters [13].

| Compound | Nitrogen Hybridization | Basicity (pKb) | Ring Saturation | Reference |

|---|---|---|---|---|

| Piperidine | sp³ | 2.8 | Fully saturated | [21] [23] |

| 1-Piperideine | sp² | Intermediate | Partially unsaturated | [7] |

| Pyridine | sp² | 8.8 | Aromatic | [21] [23] |

The electron distribution patterns differ markedly among these related heterocycles [21]. Piperidine exhibits localized electron density around the nitrogen atom due to sp³ hybridization, while pyridine shows delocalized π-electron density throughout the aromatic ring system [21]. 1-Piperideine represents an intermediate case with localized imine character and partial π-electron delocalization [14].

Computational Models of 1-Piperideine Structure

Computational modeling studies of 1-piperideine have employed various theoretical approaches to elucidate its structural and electronic properties [28] [29]. Density functional theory calculations at the B3LYP/6-311G** level have provided detailed insights into the geometric parameters, electronic structure, and thermodynamic properties of this cyclic imine [29].

The optimized molecular geometry obtained from computational studies reveals specific bond lengths, bond angles, and dihedral angles that characterize the 1-piperideine structure [28]. The carbon-carbon bond lengths within the ring typically range from 1.52 to 1.54 Angstroms, while the carbon-nitrogen bonds show values consistent with their respective hybridization states [13]. The bond angles around the ring atoms deviate from ideal tetrahedral or trigonal planar geometries due to ring strain and electronic effects [28].

Molecular orbital analysis provides information about the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels of 1-piperideine [13]. These electronic parameters are crucial for understanding the compound's reactivity toward electrophilic and nucleophilic reagents [13]. The energy gap between these frontier orbitals influences the compound's stability and chemical behavior [13].

Computational studies have also investigated the potential energy surfaces associated with conformational changes in 1-piperideine [28]. Ring inversion barriers and conformational preferences have been calculated using various levels of theory, providing insights into the dynamic behavior of the molecule in solution [28]. These calculations support experimental observations regarding the preferred conformations and conformational interconversion processes [28].

1-Piperideine typically exists as a solid at room temperature with an off-white to pale yellow appearance [4]. The compound exhibits characteristic properties of an unsaturated heterocyclic amine, distinguishing it from its saturated analog piperidine, which is a colorless liquid [5] [6]. The physical state reflects the compound's cyclic imine structure, where the presence of the carbon-nitrogen double bond influences intermolecular interactions and crystal packing arrangements [1] [2].

Solubility Parameters

The solubility characteristics of 1-Piperideine are notably different from those of its saturated counterpart piperidine. 1-Piperideine is slightly soluble in chloroform [4], indicating moderate lipophilic character. This limited solubility profile contrasts sharply with piperidine, which is miscible with water [7] [8] [9]. The reduced water solubility of 1-Piperideine can be attributed to its cyclic imine structure and the presence of the carbon-nitrogen double bond, which affects hydrogen bonding capabilities with water molecules [1] [10].

The compound's XLogP3-AA value of 0.1 [1] indicates relatively low lipophilicity, while its topological polar surface area of 12.4 Ų [1] reflects the polar character contributed by the nitrogen atom. These parameters suggest moderate bioavailability potential and membrane permeability characteristics.

Density and Melting Point Characteristics

Melting Point: 1-Piperideine has a predicted melting point of 60.5°C [4], significantly higher than piperidine's melting point of -7°C [11] [12]. This elevation in melting point reflects the increased intermolecular interactions in the solid state due to the planar geometry around the carbon-nitrogen double bond.

Density: The predicted density is 0.93 ± 0.1 g/cm³ [4], which is slightly higher than piperidine's density of 0.86 g/mL [11] [12]. This increased density correlates with the more compact molecular packing possible with the planar imine functionality.

Boiling Point: The predicted boiling point is 139.2 ± 13.0°C [4], considerably higher than piperidine's boiling point of 106°C [9] [11]. This elevation indicates stronger intermolecular forces in the liquid phase, likely due to dipole-dipole interactions involving the polar carbon-nitrogen double bond.

| Property | 1-Piperideine | Piperidine | Reference |

|---|---|---|---|

| Melting Point (°C) | 60.5 | -7 | [4] [11] |

| Boiling Point (°C) | 139.2 ± 13.0 | 106 | [4] [9] |

| Density (g/cm³) | 0.93 ± 0.1 | 0.86 | [4] [11] |

Spectroscopic Properties

Nuclear Magnetic Resonance (NMR) Characterization

1-Piperideine exhibits characteristic ¹H NMR spectral features that distinguish it from saturated piperidine derivatives [13] [14]. The most distinctive feature is the vinyl proton signal appearing in the olefinic region, typically around 6-7 ppm, corresponding to the hydrogen atom on the carbon adjacent to nitrogen in the imine functionality [13].

The methylene protons adjacent to the nitrogen (α-protons) appear significantly deshielded compared to saturated systems, typically resonating around 2.5-3.0 ppm due to the electron-withdrawing effect of the imine nitrogen [13] [14]. The remaining methylene protons in the ring system appear in the aliphatic region between 1.5-2.5 ppm [15] [14].

¹³C NMR spectroscopy reveals the characteristic imine carbon signal typically appearing in the 150-170 ppm region [16] [14], distinguishing it from the saturated carbon signals of piperidine derivatives which appear around 20-50 ppm [16] [14]. The carbon atoms adjacent to the imine functionality show characteristic downfield shifts due to the electron-withdrawing nature of the nitrogen atom [16].

Infrared (IR) Spectral Analysis

1-Piperideine displays characteristic IR absorption bands that reflect its imine functionality. The C=N stretching vibration typically appears in the 1620-1680 cm⁻¹ region [17] [18], which is diagnostic for cyclic imines. This absorption is distinct from the C-N stretching vibrations of saturated piperidine derivatives, which appear at lower frequencies around 1000-1250 cm⁻¹ [19] [18].

The C-H stretching vibrations appear in the 2800-3000 cm⁻¹ region [19] [18], with the vinyl C-H stretch potentially appearing at slightly higher frequencies than the aliphatic C-H stretches. The ring breathing and bending modes are observed in the fingerprint region below 1500 cm⁻¹ [19] [18], providing structural confirmation of the six-membered heterocyclic framework.

Mass Spectrometric Patterns

Electron ionization mass spectrometry (EI-MS) of 1-Piperideine shows a molecular ion peak at m/z 83 [1] [20], corresponding to the molecular weight. The fragmentation pattern is characteristic of cyclic imines, with major fragment ions including:

- m/z 55: Loss of C₂H₄ (28 mass units) from the molecular ion [1]

- m/z 42: Formation of cyclic fragments through ring opening [1]

- m/z 28: Formation of small cyclic or linear fragments [1]

Electrospray ionization mass spectrometry (ESI-MS) typically shows protonated molecular ions [M+H]⁺ at m/z 84 [20], reflecting the basic nature of the nitrogen atom. The fragmentation mechanisms in ESI-MS involve neutral eliminations and ring-opening reactions characteristic of piperidine-based compounds [20].

Acid-Base Properties and pKa Values

1-Piperideine exhibits basic character due to the lone pair of electrons on the nitrogen atom, though its basicity differs significantly from saturated piperidine. The predicted pKa value is 7.46 ± 0.20 [4], which indicates moderate basicity.

This pKa value is substantially lower than piperidine's pKa of 11.2 [21] [22] [23], reflecting the electron-withdrawing effect of the carbon-nitrogen double bond. The sp²-hybridized nitrogen in 1-Piperideine has higher s-character compared to the sp³-hybridized nitrogen in piperidine, making the lone pair less available for protonation [21] [22].

Protonation occurs at the nitrogen atom to form the 1-piperideinium ion [24], which represents the major microspecies at physiological pH 7.3 [24] [25]. The conjugate acid exhibits enhanced stability compared to protonated pyrrole due to the retention of some aromaticity in the ring system [22].

| Compound | pKa | Hybridization | Basicity Order | Reference |

|---|---|---|---|---|

| 1-Piperideine | 7.46 ± 0.20 | sp² | Moderate | [4] |

| Piperidine | 11.2 | sp³ | Strong | [22] [23] |

| Pyridine | 5.2 | sp² | Weak | [21] [22] |

The pH-dependent speciation shows that 1-Piperideine exists predominantly in the protonated form at physiological pH [25], which has important implications for its biochemical activity and membrane permeability characteristics.

Stability Analysis and Degradation Pathways

1-Piperideine exhibits notable instability and is prone to oligomerization reactions [27] [28]. This instability represents one of the most significant challenges in handling and studying this compound, distinguishing it markedly from the relatively stable piperidine.

Primary Degradation Mechanism: The compound readily undergoes oligomerization, particularly trimerization [28], where three molecules of 1-Piperideine combine to form more stable cyclic structures. This process is spontaneous and occurs readily at room temperature [28].

Temperature Effects: Elevated temperatures accelerate degradation [27] [29]. Studies indicate that thermal stability decreases significantly above 100°C [30], with decomposition becoming pronounced at temperatures above this threshold. The activation energy for oligomerization is relatively low, making the process thermodynamically favorable [27].

pH Influence: The stability is pH-dependent, with the compound showing enhanced stability in acidic conditions where it exists predominantly as the protonated species [31] [32]. Neutral to basic pH conditions promote faster oligomerization reactions [31].

Atmospheric Degradation: Under atmospheric conditions, 1-Piperideine can undergo OH-radical initiated oxidation [27]. The rate coefficient for reaction with OH radicals is approximately 1.19 × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹ at 304 K [27], indicating significant reactivity toward atmospheric oxidants.

Stabilization Strategies: The literature suggests that certain ligands and additives can enhance stability [33]. Storage under inert atmosphere and low temperatures help minimize oligomerization. The presence of appropriate solvents and pH buffering can also extend the compound's useful lifetime [34].

Degradation Products: The primary degradation products include oligomeric species, ring-opened products, and oxidized derivatives [27] [35]. Formate formation has been observed as a common degradation product in some systems [29] [35].

| Degradation Factor | Effect | Mitigation Strategy | Reference |

|---|---|---|---|

| Temperature >100°C | Accelerated oligomerization | Low temperature storage | [30] |

| Neutral/Basic pH | Enhanced reactivity | Acidic conditions | [31] |

| Oxygen exposure | Oxidative degradation | Inert atmosphere | [27] |

| Time | Spontaneous oligomerization | Fresh preparation |